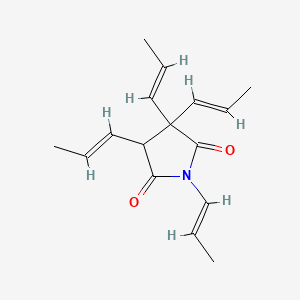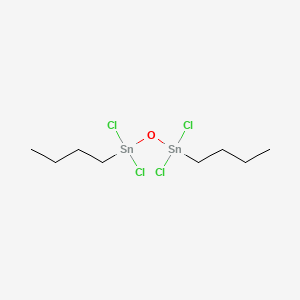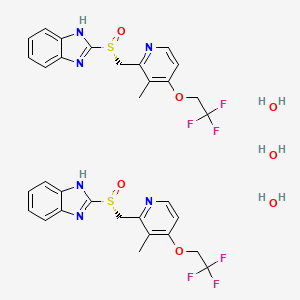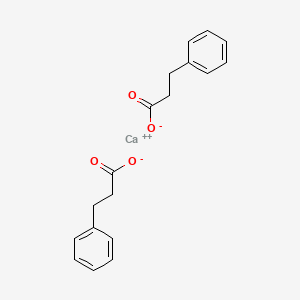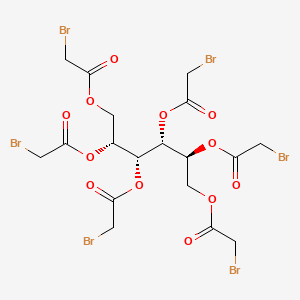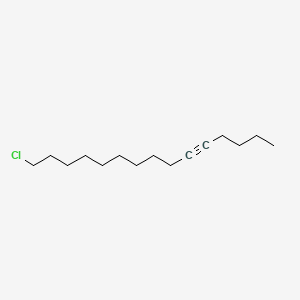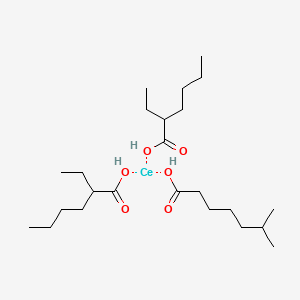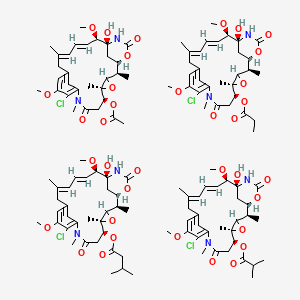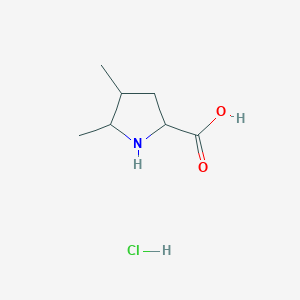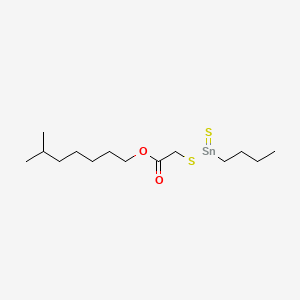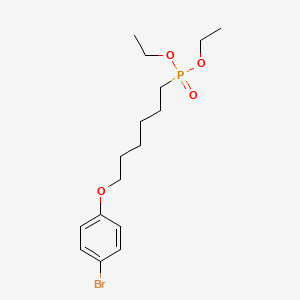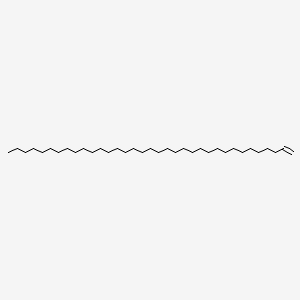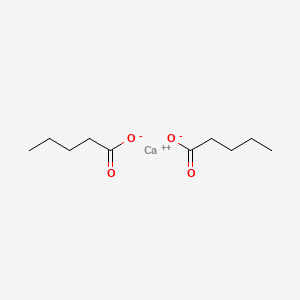
Calcium divalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium divalerate can be synthesized through the reaction of divaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving divaleric acid in an appropriate solvent, such as ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting divaleric acid with calcium oxide in a controlled environment. The reaction is carried out in large reactors where temperature and pressure are carefully monitored to ensure optimal yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium divalerate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: Under reducing conditions, this compound can be converted back to divaleric acid and calcium metal.
Substitution: this compound can participate in substitution reactions where the divalerate ion is replaced by other anions, forming different calcium salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various acids or salts that can provide the substituting anion.
Major Products Formed:
Oxidation: Calcium carbonate and other oxidation by-products.
Reduction: Divaleric acid and calcium metal.
Substitution: Different calcium salts depending on the substituting anion.
Applications De Recherche Scientifique
Calcium divalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a calcium supplement.
Industry: Utilized in the production of various calcium-based materials and as an additive in certain industrial processes.
Mécanisme D'action
Calcium divalerate can be compared with other calcium salts, such as calcium acetate, calcium citrate, and calcium carbonate. Each of these compounds has unique properties and applications:
Calcium Acetate: Commonly used as a phosphate binder in patients with kidney disease.
Calcium Citrate: Known for its high bioavailability and use as a dietary supplement.
Calcium Carbonate: Widely used as an antacid and calcium supplement.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to form stable complexes and participate in a variety of chemical reactions
Comparaison Avec Des Composés Similaires
- Calcium acetate
- Calcium citrate
- Calcium carbonate
- Calcium gluconate
Propriétés
Numéro CAS |
52303-93-2 |
|---|---|
Formule moléculaire |
C10H18CaO4 |
Poids moléculaire |
242.33 g/mol |
Nom IUPAC |
calcium;pentanoate |
InChI |
InChI=1S/2C5H10O2.Ca/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |
Clé InChI |
YZLMERHFSCVBKZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(=O)[O-].CCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


